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Compound of Interest

Compound Name: Acridine Yellow

Cat. No.: B147736 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Acridine Yellow, also known as 3,6-diamino-2,7-dimethylacridine, is a fluorescent dye

belonging to the acridine family. It is widely utilized in various scientific disciplines, including

histology, cytology, and microbiology, primarily as a fluorescent stain for nucleic acids. Its ability

to intercalate into DNA and emit a characteristic yellow-green fluorescence under ultraviolet

light makes it a valuable tool for visualizing cellular structures and processes. This technical

guide provides an in-depth overview of the chemical structure of Acridine Yellow and a

detailed examination of its synthesis, tailored for researchers and professionals in the fields of

chemistry and drug development.

Chemical Structure and Properties
Acridine Yellow is a heterocyclic aromatic compound with a core acridine ring system

substituted with two amino groups at positions 3 and 6, and two methyl groups at positions 2

and 7. The compound is typically available as its hydrochloride salt, which enhances its

solubility in aqueous solutions.

The key identifiers and physicochemical properties of Acridine Yellow are summarized in the

table below.
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Property Value

IUPAC Name
2,7-dimethylacridine-3,6-

diamine;hydrochloride[1]

Synonyms
Acridine Yellow G, Basic Yellow K, 3,6-Diamino-

2,7-dimethylacridine

CAS Number 135-49-9[1]

Molecular Formula C₁₅H₁₆ClN₃[1]

Molecular Weight 273.76 g/mol [1]

Appearance Yellow to orange crystalline powder

Solubility Soluble in water and ethanol

Fluorescence Excitation: ~470 nm, Emission: ~550 nm

Synthesis of Acridine Yellow
The synthesis of the acridine ring system can be achieved through several established

methods, most notably the Bernthsen acridine synthesis and the Ullmann condensation. For

Acridine Yellow specifically, a common synthetic approach involves the condensation of a

substituted m-phenylenediamine derivative with a one-carbon electrophile, followed by an acid-

catalyzed cyclization and oxidation.

A plausible and historically relevant method for the synthesis of Acridine Yellow involves the

reaction of 2,4-diaminotoluene (m-toluenediamine) with an agent that can provide the bridging

methine carbon of the acridine core, such as formic acid or formaldehyde, followed by an

oxidative cyclization. This is analogous to the synthesis of the parent compound, 3,6-

diaminoacridine (proflavine), from m-phenylenediamine.

Experimental Protocol: Synthesis of 3,6-Diaminoacridine
(Proflavine) - A Model for Acridine Yellow Synthesis
While a specific, detailed modern protocol for Acridine Yellow with yield and purity data is not

readily available in the searched literature, a well-documented procedure for the closely related

proflavine provides a robust template. The synthesis of Acridine Yellow would follow a similar
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pathway, substituting m-phenylenediamine with 2,4-diaminotoluene. The following protocol for

proflavine is adapted from a patented method and serves as an illustrative guide.[2]

Materials:

1,3-Phenylenediamine

Glycerol

Formic acid

Hydrochloric acid (32%)

Sodium hydroxide

Activated carbon

Methanol

Procedure:

Reaction Setup: In a suitable reaction vessel, dissolve 86.4 g of 1,3-phenylenediamine in

240 g of glycerol. To this solution, add 16 ml of formic acid.[2]

Initial Heating: Heat the solution with stirring in a water bath at 80°C for approximately 1.5

hours.[2]

Cyclization: Add 92 ml of 32% hydrochloric acid and heat the mixture to 150°C in an air bath.

Continue heating for about three hours to allow for the evaporation of water and completion

of the reaction.[2]

Workup:

Cool the reaction mixture to approximately 100°C and dilute it with water to a total volume

of 800 ml.[2]

Prepare a solution of 40 g of sodium hydroxide in 800 ml of water and cool it in an ice

bath.[2]
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Slowly add the diluted reaction mixture to the cold sodium hydroxide solution with vigorous

stirring to precipitate the crude 3,6-diaminoacridine base.[2]

Purification:

The crude base can be recrystallized from a suitable solvent such as morpholine, with the

addition of activated carbon to remove colored impurities.[2]

To obtain the monohydrochloride salt, the purified base is dissolved in a mixture of

methanol and an appropriate amount of 32% hydrochloric acid.[2]

Addition of activated carbon, followed by heating to boiling and hot filtration, is performed.

[2]

Upon cooling the filtrate with stirring, the 3,6-diaminoacridine monohydrochloride

crystallizes.[2]

The crystals are collected by filtration and dried to a constant weight.[2]

To adapt this protocol for Acridine Yellow synthesis, 2,4-diaminotoluene would be used in

place of 1,3-phenylenediamine. The stoichiometry would need to be adjusted based on the

molecular weight of the starting material. The general reaction conditions and workup

procedure would likely be similar.

Quantitative Data
Specific quantitative data for the synthesis of Acridine Yellow from contemporary sources is

limited in the reviewed literature. However, the patent for the analogous proflavine synthesis

reports a yield of approximately 80% for the pure monohydrochloride product after workup of

the mother liquors.[2] It is reasonable to expect a comparable yield for the synthesis of

Acridine Yellow using a similar methodology.
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Parameter
Proflavine Synthesis
(Model)

Expected for Acridine
Yellow Synthesis

Starting Material 1,3-Phenylenediamine 2,4-Diaminotoluene

Reported Yield ~80%[2] Comparable to the model

Purity
High purity for pharmaceutical

use[2]

High purity achievable with

recrystallization

Synthesis Workflow Diagram
The following diagram illustrates the logical workflow for the synthesis of Acridine Yellow,

based on the adapted proflavine synthesis protocol.

Reactants

Reaction Steps Workup & Purification Final Product

2,4-Diaminotoluene

Initial Heating
(80°C)Formic Acid

Glycerol

Acid-Catalyzed
Cyclization (150°C)

Add HCl
Precipitation of

Crude Base

Cool & Dilute,
Add NaOH Recrystallization Formation of

Hydrochloride Salt

Add Methanol & HCl
Acridine Yellow
(Hydrochloride)

Click to download full resolution via product page

Caption: Synthesis workflow for Acridine Yellow.

Conclusion
Acridine Yellow remains a significant fluorescent dye in various research applications. Its

chemical structure, centered on the acridine core with specific amino and methyl substitutions,

dictates its unique spectral properties. While detailed contemporary experimental protocols with
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extensive quantitative data for its synthesis are not abundant in readily accessible literature,

historical and analogous synthetic methods provide a clear and reliable pathway for its

preparation. The adaptation of the well-established synthesis of proflavine offers a practical

approach for the laboratory-scale production of Acridine Yellow, enabling further research and

development in areas requiring fluorescent labeling of nucleic acids. Researchers undertaking

this synthesis should adhere to standard laboratory safety practices, particularly when handling

corrosive acids and heating reactions to high temperatures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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